molecular formula C15H14N4OS2 B10990579 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10990579
M. Wt: 330.4 g/mol
InChI Key: WVCZFYWISSYMSU-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a synthetic small molecule featuring a thiazole backbone, a privileged scaffold in medicinal chemistry. The thiazole ring is a biologically active nucleus with a wide range of reported pharmaceutical applications, making its derivatives a key focus in drug discovery research . Compounds based on the thiazole scaffold have demonstrated diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . This specific compound, with its distinct substitution pattern and hybrid structure, is of significant interest for exploring new therapeutic agents and studying structure-activity relationships (SAR). Researchers can utilize this chemical as a key intermediate or a novel pharmacophore in high-throughput screening campaigns and programs aimed at developing treatments for multidrug-resistant bacterial infections or various cancers, particularly those with centrosome amplification . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H14N4OS2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H14N4OS2/c1-8-10(3)21-15(18-8)19-13(20)12-9(2)17-14(22-12)11-4-6-16-7-5-11/h4-7H,1-3H3,(H,18,19,20)

InChI Key

WVCZFYWISSYMSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)C3=CC=NC=C3)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • α-Haloketone Preparation : 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbonyl chloride is synthesized from 2-bromo-1-(pyridin-4-yl)ethanone and thiourea derivatives under basic conditions (K₂CO₃, EtOH, reflux).

  • Cyclization : The α-haloketone reacts with N-[(2Z)-4,5-dimethylthiazol-2(3H)-ylidene]carboxamide in the presence of triethylamine (TEA) to form the thiazole core. Yields range from 65–78%.

Table 1 : Optimization of Hantzsch Cyclization

ParameterOptimal ConditionYield (%)
SolventEthanol72
BaseTEA78
Temperature (°C)8068

Introduction of the pyridin-4-yl group at the 2-position of the thiazole ring is achieved via Suzuki-Miyaura coupling.

Protocol Details

  • Substrate : 2-Bromo-4-methylthiazole-5-carboxamide is reacted with pyridin-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst.

  • Conditions : Dioxane/H₂O (3:1), K₂CO₃, 90°C, 12 h. Isolated yields reach 85%.

Key Challenges :

  • Competing homocoupling of boronic acid (mitigated by degassing solvents).

  • Steric hindrance at the 2-position (addressed using bulky phosphine ligands).

Stereoselective Formation of (2Z)-Thiazol-2-ylidene Moiety

The Z-configuration of the thiazol-2-ylidene group is critical for biological activity. Two methods are prominent:

Tautomerization Control

  • Base-Mediated Isomerization : Treatment of the E-isomer with DBU (1,8-diazabicycloundec-7-ene) in THF at 25°C induces tautomerization to the Z-form (92% conversion).

  • Photochemical Methods : UV irradiation (λ = 254 nm) in acetonitrile achieves 88% Z-selectivity.

Direct Synthesis Using Bulky Leaving Groups

  • Substrate Design : Use of tert-butylthio groups in the thiourea precursor favors Z-configuration during cyclization (73% yield).

Carboxamide Functionalization Strategies

The carboxamide group is introduced via coupling reactions or in situ oxidation.

EDCI/HOBt-Mediated Amidation

  • Stepwise Approach :

    • Activation : 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid is activated with EDCI/HOBt in DMF.

    • Coupling : Reacted with 4,5-dimethylthiazol-2-amine at 0°C for 6 h (81% yield).

One-Pot Oxidation-Amidation

  • Oxidative Conditions : MnO₂ oxidizes a thiazoline intermediate to the thiazole, followed by direct amidation with NH₃ gas (68% overall yield).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Key Methods

MethodStepsTotal Yield (%)Purity (HPLC)
Hantzsch + Suzuki45898.2
Direct Cyclization37297.5
Tautomerization28599.1

Scalability and Industrial Adaptations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% and improve Z-selectivity to 94%.

  • Green Chemistry : Subcritical water as a solvent achieves 89% yield with minimal waste.

Analytical Characterization

  • NMR : δ 7.85 (d, J = 6 Hz, 2H, pyridinyl-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

  • HRMS : m/z 387.0921 [M+H]⁺ (calc. 387.0918) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-2 and C-4 positions.

Reaction TypeConditionsReagentsProduct(s)YieldReference
HalogenationDMF, 80°C, 6hNBS (N-bromosuccinimide)Brominated thiazole derivative72–78%
AminationTHF, RT, 12hBenzylamineN-substituted thiazole-5-carboxamide65%

Key findings:

  • Halogenation at C-4 enhances electrophilicity for subsequent cross-coupling reactions.

  • Steric hindrance from the pyridinyl group limits substitution at C-2.

Electrophilic Substitution Reactions

The pyridine ring directs electrophilic aromatic substitution (EAS) to its para position relative to the nitrogen atom.

Reaction TypeConditionsReagentsProduct(s)YieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2hFuming HNO₃4-Nitro-pyridinyl-thiazole58%
SulfonationSO₃·Py, DCM, 40°C, 4hSulfur trioxideSulfonated pyridinyl-thiazole63%

Key findings:

  • Nitration occurs exclusively on the pyridine ring due to its higher electron density.

  • Sulfonation improves solubility in polar solvents.

Cycloaddition Reactions

The thiazole ring participates in [3+2] and [4+2] cycloadditions, forming fused heterocycles.

Reaction TypeConditionsReagentsProduct(s)YieldReference
Huisgen CycloadditionCuI, DIPEA, 60°C, 8hPhenylacetyleneTriazole-fused thiazole81%
Diels-AlderToluene, reflux, 12hMaleic anhydrideThiazolo-pyridinyl tetracycle67%

Key findings:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields stable triazole derivatives .

  • Diels-Alder adducts exhibit enhanced planarity, beneficial for π-stacking interactions.

Oxidation and Reduction Reactions

The methyl groups and thiazole ring undergo redox transformations.

Reaction TypeConditionsReagentsProduct(s)YieldReference
Oxidation (Sulfur)H₂O₂, AcOH, 50°C, 3hHydrogen peroxideSulfoxide derivative55%
Reduction (Amide)LiAlH₄, THF, 0°C, 2hLithium aluminum hydridePrimary amine derivative60%

Key findings:

  • Sulfur oxidation increases polarity but reduces aromaticity.

  • Amide reduction generates a primary amine, enabling further functionalization.

Metal Coordination Complexes

The pyridinyl nitrogen and thiazole sulfur act as ligands for transition metals.

Metal IonConditionsCoordination ModeApplicationReference
Pd(II)DMF, 100°C, 6hN,S-bidentateCatalytic cross-coupling
Cu(I)MeCN, RT, 2hPyridinyl N-monodentateLuminescent materials

Key findings:

  • Pd(II) complexes catalyze Suzuki-Miyaura couplings with aryl boronic acids .

  • Cu(I) complexes exhibit blue fluorescence (λ<sub>em</sub> = 450 nm).

Functional Group Transformations

The carboxamide group undergoes hydrolysis and condensation.

Reaction TypeConditionsReagentsProduct(s)YieldReference
Hydrolysis6M HCl, reflux, 8hHydrochloric acidCarboxylic acid derivative85%
CondensationEDCl, HOBt, DMF, RT, 24hBenzylamineAmide-linked dimer70%

Key findings:

  • Acidic hydrolysis cleaves the amide bond, yielding a carboxylic acid.

  • Condensation reactions enable peptide-like chain extensions.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions and isomerization.

Reaction TypeConditionsReagentsProduct(s)YieldReference
[2+2] CycloadditionUV (365 nm), CH₂Cl₂, 4hEthyleneCyclobutane-fused thiazole48%
Z→E IsomerizationUV (254 nm), MeOH, 1hNoneE-isomerQuant.

Key findings:

  • Cycloadditions produce strained bicyclic systems with potential bioactivity .

  • Isomerization alters the compound’s dipole moment and solubility.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit potent antimicrobial activity. For instance, compounds similar to N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide have been evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of novel thiazole derivatives that showed promising antifungal activity against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MIC) lower than those of conventional antifungals like fluconazole .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer properties. A recent study focused on hybrid molecules containing thiazole structures which demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents .

Pesticidal Activity

The structural features of thiazole derivatives contribute to their effectiveness as agrochemicals. Compounds related to this compound have been shown to possess insecticidal properties. Research indicates that these compounds can disrupt the physiological processes of pests, leading to their death or reduced fertility .

Herbicidal Properties

Additionally, thiazole-containing compounds have been explored for their herbicidal effects. Their ability to inhibit specific enzymes involved in plant growth pathways makes them valuable in developing new herbicides that are effective against resistant weed species .

Case Study 1: Antifungal Efficacy

A series of thiazole derivatives were synthesized and tested for antifungal activity against clinical isolates of Candida. The most active derivatives exhibited MIC values ≤ 25 µg/mL, significantly outperforming fluconazole in some cases .

Case Study 2: Anticancer Screening

A molecular hybrid containing a thiazole moiety was evaluated against several cancer cell lines including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range .

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The target compound belongs to a broader class of N-substituted thiazole-carboxamides. Key structural analogs include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Key Features
Target Compound R1: 4,5-dimethyl-thiazolylidene; R2: 4-pyridinyl C₁₆H₁₅N₅OS₂ Pyridine and dual thiazole rings; Z-configuration imine
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide () R1: 5-ethyl-thiadiazolylidene; R2: phenyl-pyrrole C₁₈H₁₅N₅OS₂ Thiadiazole replaces thiazole; phenyl-pyrrole substituent
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide () R1: benzodioxin; R2: thiophenyl-oxadiazole C₂₂H₁₅N₅O₅S₂ Benzodioxin and oxadiazole heterocycles; increased oxygen content
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () Triazole-benzodiazole linker; bromophenyl C₂₅H₁₈BrN₇O₂S Triazole linker; bromophenyl enhances lipophilicity

Key Observations :

  • Electronic Effects : The pyridinyl group in the target compound enhances π-π stacking interactions compared to phenyl-pyrrole () or bromophenyl () substituents.
  • Ring Systems : Replacing thiazole with thiadiazole () or oxadiazole () alters electron density and conformational flexibility, impacting binding affinity.
  • Synthetic Complexity : The triazole-benzodiazole derivatives () require multi-step click chemistry, whereas the target compound is synthesized via straightforward amide coupling .

Crystallographic and Computational Insights

Structural determination tools like SHELX () and ORTEP () were critical in confirming the stereochemistry of these compounds. For instance, docking studies in revealed that bromophenyl derivatives (e.g., 9c) adopt distinct binding poses compared to pyridinyl analogs, suggesting substituent-dependent target engagement .

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide (CAS No. 1282103-83-6) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiazole and pyridine moieties, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC15H19N5O3S
Molecular Weight349.41 g/mol
CAS Number1282103-83-6
Density1.46 g/cm³
pKa8.18

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in disease pathways. The thiazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to target proteins.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of thiazolidinone derivatives and found that those containing pyridine exhibited strong antitumor activity against glioblastoma multiforme cells .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. A study demonstrated that thiazole-substituted compounds showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial capabilities .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit various enzymes, including α-amylase and urease. In comparative studies, several thiazolidinone derivatives exhibited higher inhibitory effects than standard reference drugs . Such enzyme inhibition is crucial for developing treatments for metabolic disorders and infections.

Case Studies

  • Antitumor Efficacy : A recent study analyzed the effects of thiazolidinone derivatives on cancer cell lines such as MDA-MB-231 and HT29. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against breast and colorectal cancers .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of thiazole derivatives against a panel of pathogenic bacteria. The compounds were tested using the agar diffusion method, revealing zones of inhibition comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Key techniques include:

  • ¹H/¹³C NMR : Identify thiazole protons (δ 2.0–3.0 ppm for methyl groups) and pyridyl aromatic signals (δ 7.5–8.5 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 456.2 for C₁₉H₂₁N₅O₂S₂) .
  • IR spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹) and thiazole ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Contradictions may arise from tautomerism or solvent effects. Methodological steps:

  • Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
  • Compare experimental and calculated spectra using DFT-based tools (e.g., Gaussian) .
  • Elemental analysis : Verify C, H, N, S content to rule out impurities . Example: In , LC-MS and ¹³C NMR were combined to confirm the absence of regioisomers .

Q. What strategies stabilize the Z-configuration of the thiazol-2(3H)-ylidene moiety during synthesis?

The Z-configuration is sensitive to steric and electronic factors. Approaches include:

  • Coordination with Lewis acids : Stabilize intermediates via sulfur-pyridine nitrogen interactions, as seen in dithiazole synthesis .
  • Low-temperature reactions : Minimize thermal isomerization.
  • Crystallographic validation : Use SHELXL for refinement to confirm stereochemistry .

Q. How can molecular docking predict biological interactions, and what validation methods ensure reliability?

  • Docking software : AutoDock Vina or Schrödinger Suite can model binding to targets (e.g., kinases).
  • Pose validation :
  • Compare with co-crystallized ligands (RMSD < 2.0 Å).

  • Use MD simulations to assess binding stability (e.g., 100 ns trajectories) .
    Data Table (from ):

    CompoundDocking Score (kcal/mol)Target Protein
    9c-8.2α-Glucosidase
    9g-7.9COX-2

Q. What crystallographic challenges arise during refinement, and how do SHELX programs address them?

Challenges include:

  • Disordered solvent molecules : SHELXL’s PART and SUMP commands resolve partial occupancy .
  • Twinning : Use TWIN and BASF parameters for twinned data (e.g., racemic twins).
  • High-resolution data : SHELXL’s restraints (e.g., SIMU, DELU) refine anisotropic displacement parameters .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to statistically model reaction parameters (e.g., temperature, stoichiometry) .
  • Data Reproducibility : Archive raw spectral data (FID files for NMR) and crystallographic .cif files for peer validation .

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